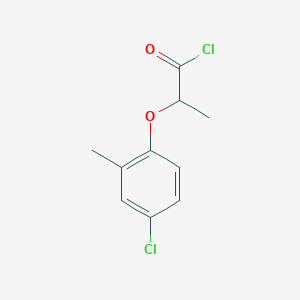

2-(4-Chloro-2-methylphenoxy)propionyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Chloro-2-methylphenoxy)propionyl chloride is a chemical compound with the molecular formula C10H9ClO2. It is a derivative of propionic acid and is commonly used in the synthesis of herbicides and other organic compounds. This compound is known for its reactivity and versatility in various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 4-chloro-2-methylphenol with propionyl chloride in the presence of a suitable catalyst, such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the propionyl chloride.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of high-quality 2-(4-Chloro-2-methylphenoxy)propionyl chloride.

化学反応の分析

Types of Reactions: 2-(4-Chloro-2-methylphenoxy)propionyl chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and their derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted phenols and amines.

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : C10H10Cl2O2

- Molecular Weight : 235.09 g/mol

- CAS Number : 4878-28-8

The compound features a chlorinated phenoxy group, which contributes to its biological activity, particularly in herbicidal applications.

Herbicide Development

One of the primary applications of 2-(4-Chloro-2-methylphenoxy)propionyl chloride is in the synthesis of herbicides. It is a precursor for various chlorophenoxy herbicides, including:

- MCPA (4-chloro-2-methylphenoxyacetic acid) : Used for controlling broadleaf weeds in cereal crops.

- MCPP (mecoprop) : Effective against dicotyledonous weeds.

- MCPB (4-chloro-2-methylphenoxybutyric acid) : Utilized for weed control in grasslands and cereals.

These herbicides function by mimicking natural plant hormones, leading to uncontrolled growth and eventual plant death, making them effective in agricultural applications .

Pharmaceutical Applications

In addition to its use in agrochemicals, this compound serves as an intermediate in the synthesis of various pharmaceuticals. Its reactive nature allows it to participate in coupling reactions to form more complex organic molecules. This versatility is crucial for developing new drugs and therapeutic agents .

Case Study 1: Herbicide Efficacy

Research has demonstrated the effectiveness of herbicides derived from this compound. A study involving field trials showed that MCPA significantly reduced weed biomass compared to untreated controls, confirming its utility in agricultural practices .

Case Study 2: Toxicological Assessments

Toxicological evaluations indicate that while this compound exhibits some level of toxicity to aquatic organisms, its environmental impact can be managed through proper application techniques and adherence to safety guidelines. The compound is classified as having low bioaccumulation potential, making it a viable option for agricultural use when applied responsibly .

Table: Comparison of Herbicides Derived from this compound

| Herbicide | Active Ingredient | Target Weeds | Application Rate |

|---|---|---|---|

| MCPA | 4-chloro-2-methylphenoxyacetic acid | Broadleaf weeds | 1-3 L/ha |

| MCPP | Mecoprop | Dicotyledonous weeds | 0.5-1 L/ha |

| MCPB | 4-chloro-2-methylphenoxybutyric acid | Grasslands and cereals | 0.5-1 L/ha |

作用機序

The mechanism by which 2-(4-Chloro-2-methylphenoxy)propionyl chloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular targets involved.

類似化合物との比較

2-(4-Chloro-2-methylphenoxy)propionyl chloride is similar to other phenoxy compounds, such as MCPA (2-methyl-4-chlorophenoxyacetic acid) and 2,4-D (2,4-dichlorophenoxyacetic acid). it is unique in its structure and reactivity, which allows for its use in specific applications. The presence of the propionyl group distinguishes it from other phenoxy compounds and contributes to its distinct chemical properties.

List of Similar Compounds

MCPA (2-methyl-4-chlorophenoxyacetic acid)

2,4-D (2,4-dichlorophenoxyacetic acid)

2,4,5-T (2,4,5-trichlorophenoxyacetic acid)

Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid)

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

生物活性

2-(4-Chloro-2-methylphenoxy)propionyl chloride is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorinated phenoxy group. This compound has garnered attention for its potential biological activities, particularly in the fields of microbiology and medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C10H10ClO2

- Molecular Weight : 233.09 g/mol

- CAS Number : 2757688

The structure of this compound allows it to interact with various biological targets, making it a candidate for further research into its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate biochemical pathways, leading to various physiological effects. The compound may act as an enzyme inhibitor or modulator, influencing cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds related to chlorophenoxy derivatives exhibit significant antimicrobial properties. For instance, studies have shown that chlorophenoxy herbicides can inhibit the growth of various bacteria, including both gram-positive and gram-negative strains. The following table summarizes the antimicrobial activity observed in related compounds:

| Compound Name | Target Organism | Activity Level |

|---|---|---|

| MCPA | Staphylococcus aureus | Moderate |

| MCPA | Escherichia coli | Low |

| 4-Chlorophenol | Pseudomonas aeruginosa | High |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on compounds similar to this compound, revealing varying degrees of toxicity against cancer cell lines. A study evaluating a series of chlorophenoxy derivatives found that certain structures exhibited submicromolar activity against cancer cells while maintaining low cytotoxicity towards primary mammalian cells.

Case Studies

- Intentional Self-Poisoning with MCPA : A study involving 181 patients who intentionally poisoned themselves with MCPA (a related chlorophenoxy compound) indicated that while most patients experienced mild toxicity, severe outcomes such as cardiorespiratory arrest were noted. This highlights the potential risks associated with compounds in this chemical class .

- Antimicrobial Efficacy : In another study, a series of chlorinated compounds showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that derivatives of this compound may also possess similar antimicrobial properties .

ADMET Properties

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is crucial for evaluating the potential therapeutic applications of any compound. Preliminary studies suggest that derivatives similar to this compound have favorable ADMET characteristics, indicating good absorption and moderate distribution within biological systems.

Summary Table of ADMET Properties

| Property | Value |

|---|---|

| Absorption | High |

| Distribution | Moderate |

| Metabolism | Phase I & II |

| Excretion | Renal |

| Toxicity | Low to Moderate |

特性

IUPAC Name |

2-(4-chloro-2-methylphenoxy)propanoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWRXFFNZFVAJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。